methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a benzimidazole moiety, an azetidine ring, and a thiophene carboxylate group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.
Thiophene Carboxylate Formation: The thiophene ring is typically synthesized through cyclization reactions involving sulfur-containing precursors and then esterified to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole or azetidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is investigated for its potential pharmacological properties. Compounds containing benzimidazole and thiophene moieties are known for their antimicrobial, antiviral, and anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-benzo[d]imidazol-2-yl)thiophene-2-carboxylate: Lacks the azetidine and sulfonyl groups, potentially altering its reactivity and biological activity.
3-(1H-benzo[d]imidazol-2-yl)azetidine: Lacks the thiophene carboxylate group, which may affect its electronic properties.
Thiophene-2-carboxylate derivatives: These compounds may have different substituents on the thiophene ring, influencing their chemical and physical properties.
Uniqueness
Methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 3-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-16(20)14-13(6-7-24-14)25(21,22)19-8-10(9-19)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMMMLDXDPXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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